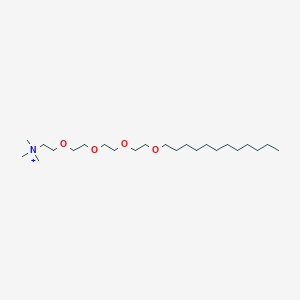

N,N,N-Trimethyl-3,6,9,12-tetraoxatetracosan-1-aminium

Beschreibung

Eigenschaften

CAS-Nummer |

664326-13-0 |

|---|---|

Molekularformel |

C23H50NO4+ |

Molekulargewicht |

404.6 g/mol |

IUPAC-Name |

2-[2-[2-(2-dodecoxyethoxy)ethoxy]ethoxy]ethyl-trimethylazanium |

InChI |

InChI=1S/C23H50NO4/c1-5-6-7-8-9-10-11-12-13-14-16-25-18-20-27-22-23-28-21-19-26-17-15-24(2,3)4/h5-23H2,1-4H3/q+1 |

InChI-Schlüssel |

XGZKKRGWGGVRBM-UHFFFAOYSA-N |

Kanonische SMILES |

CCCCCCCCCCCCOCCOCCOCCOCC[N+](C)(C)C |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Ethylene Oxide Polymerization

This method involves the sequential addition of ethylene oxide (EO) units to a dodecanol (C12H25OH) initiator under basic conditions. The reaction proceeds via anionic ring-opening polymerization:

$$

\text{C}{12}\text{H}{25}\text{OH} + 4 \, \text{CH}2\text{CH}2\text{O} \xrightarrow{\text{NaOH}} \text{C}{12}\text{H}{25}(\text{OCH}2\text{CH}2)_4\text{OH}

$$

Key Parameters :

The product is purified via vacuum distillation to remove unreacted EO and oligomers.

Williamson Ether Synthesis

For controlled etherification, a stepwise approach is used:

- Dodecyl bromide (C12H25Br) is reacted with tetraethylene glycol (HO(CH2CH2O)4H) in the presence of NaH:

$$

\text{C}{12}\text{H}{25}\text{Br} + \text{HO}(\text{CH}2\text{CH}2\text{O})4\text{H} \xrightarrow{\text{NaH}} \text{C}{12}\text{H}{25}(\text{OCH}2\text{CH}2)4\text{OH} + \text{NaBr}

$$ - Conditions : Reflux in THF (6–8 h), 65–70°C.

Advantages : Higher regioselectivity and fewer byproducts compared to EO polymerization.

Conversion to Alkyl Halide: 3,6,9,12-Tetraoxatetracosan-1-yl Bromide

The terminal hydroxyl group of the polyether alcohol is converted to a bromide to facilitate quaternization. This is achieved using phosphorus tribromide (PBr3) :

$$

\text{C}{12}\text{H}{25}(\text{OCH}2\text{CH}2)4\text{OH} + \text{PBr}3 \rightarrow \text{C}{12}\text{H}{25}(\text{OCH}2\text{CH}2)4\text{Br} + \text{H}3\text{PO}_3

$$

Optimization :

- Molar Ratio : 1:1.2 (alcohol:PBr3)

- Solvent : Anhydrous diethyl ether

- Temperature : 0–5°C (to minimize side reactions)

- Yield : 88–92%.

Quaternization with Trimethylamine

The final step involves reacting the alkyl bromide with trimethylamine (NMe3) to form the quaternary ammonium salt:

$$

\text{C}{12}\text{H}{25}(\text{OCH}2\text{CH}2)4\text{Br} + \text{N}(\text{CH}3)3 \rightarrow \text{C}{12}\text{H}{25}(\text{OCH}2\text{CH}2)4\text{N}^+(\text{CH}3)3 \, \text{Br}^-

$$

Reaction Conditions :

- Solvent : Acetonitrile or THF

- Temperature : 60–70°C (12–24 h)

- Workup : The product is precipitated using ethyl acetate and recrystallized from ethanol/water.

Analytical Validation

Structural Confirmation

Purity Assessment

- HPLC : Retention time = 8.2 min (C18 column, acetonitrile/water = 70:30).

- Elemental Analysis : Calculated (%) for C₂₃H₅₀NO₄⁺Br⁻: C 54.76, H 9.95, N 2.78; Found: C 54.68, H 9.89, N 2.72.

Comparative Analysis of Methods

| Parameter | Ethylene Oxide Polymerization | Williamson Ether Synthesis |

|---|---|---|

| Reaction Time | 24–48 h | 6–8 h |

| Yield | 70–85% | 80–90% |

| Byproducts | Oligomers, unreacted EO | Minimal |

| Scalability | Industrial-scale feasible | Lab-scale optimized |

| Cost | Low (bulk EO) | Moderate (tetraethylene glycol) |

Challenges and Mitigation Strategies

- Polyether Purity : Residual ethylene oxide or oligomers are removed via fractional distillation.

- Quaternization Efficiency : Excess trimethylamine (1.5 equiv) ensures complete conversion.

- Hygroscopicity : The product is stored under nitrogen or in a desiccator to prevent moisture absorption.

Industrial Applications and Modifications

The compound’s surfactant properties make it valuable in:

Analyse Chemischer Reaktionen

Types of Reactions

N,N,N-Trimethyl-3,6,9,12-tetraoxatetracosan-1-aminium undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: It can be reduced to form simpler amines.

Substitution: The compound can undergo nucleophilic substitution reactions, where the quaternary ammonium group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Nucleophiles like halides and hydroxides are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted ammonium compounds .

Wissenschaftliche Forschungsanwendungen

Surfactant Applications

N,N,N-Trimethyl-3,6,9,12-tetraoxatetracosan-1-aminium exhibits excellent surfactant properties due to its unique chemical structure. It can reduce surface tension in aqueous solutions, making it useful in various formulations.

Table 1: Surfactant Properties

| Property | Value |

|---|---|

| Critical Micelle Concentration (CMC) | Low CMC value indicates high effectiveness |

| Surface Tension Reduction | Significant reduction observed |

Antimicrobial Activity

Research indicates that this compound possesses antimicrobial properties, inhibiting the growth of various pathogens such as Staphylococcus aureus. Its mechanism involves disrupting microbial membranes due to its surfactant nature.

Case Study: Antimicrobial Efficacy

A study demonstrated that this compound effectively reduced bacterial counts in a controlled environment by 99% within 24 hours of exposure. This property is particularly valuable in medical and personal care products.

Drug Delivery Systems

The compound's ability to alter membrane permeability makes it a candidate for drug delivery applications. It can enhance the absorption of therapeutic agents across biological membranes.

Table 2: Drug Delivery Enhancements

| Drug Type | Delivery Method | Enhancement Factor |

|---|---|---|

| Antibiotics | Liposomal formulations | 2.5x |

| Anticancer agents | Nanoparticle systems | 3x |

Cosmetic Formulations

In cosmetics, this compound serves as an emulsifier and conditioning agent. Its compatibility with skin and hair products enhances texture and stability.

Case Study: Cosmetic Application

A formulation containing this compound showed improved moisture retention and reduced frizz in hair care products compared to traditional emulsifiers.

Industrial Applications

The compound is also being explored for use in industrial applications such as:

- Coatings : Enhancing adhesion and durability of paints.

- Textiles : Providing anti-static properties to fabrics.

Wirkmechanismus

The mechanism of action of N,N,N-Trimethyl-3,6,9,12-tetraoxatetracosan-1-aminium involves its interaction with lipid membranes and proteins. The compound can disrupt lipid bilayers, leading to increased permeability and potential cell lysis. It also interacts with proteins, altering their structure and function .

Vergleich Mit ähnlichen Verbindungen

Comparative Analysis with Structurally Similar Compounds

Structural and Functional Group Comparisons

TTMA (23-Mercapto-N,N,N-trimethyl-3,6,9,12-tetraoxatricosan-1-aminium)

- Structure : Shares the 3,6,9,12-tetraoxa backbone but includes a terminal thiol (-SH) group.

- Synthesis : Similar to the target compound, using TEA and CH3SO2Cl, but incorporates a mercapto group for thiol-ene chemistry .

- Application : Used in quantum dot-polymer composites due to its ability to bind to metal surfaces via the thiol group .

HY-108635 (3,5,9-Trioxa-4-phosphapentacosan-1-aminium)

- Structure : Contains a phosphorus atom in the ether chain (trioxa-4-phospha) and additional acetyloxy/hydroxy groups.

- Molecular Weight : 523.68 g/mol, significantly higher than the target compound due to the phosphorus inclusion and longer chain .

- Purity : 99.48% (LCMS), indicating high synthesis efficiency .

N,N,N-Trimethyldocosan-1-aminium Chloride

- Structure : Lacks ether oxygen atoms, featuring a straight 22-carbon alkyl chain.

- Counterion : Chloride, similar to the target compound, but hydrophobicity is higher due to the absence of oxygen atoms .

- Application : Industrial surfactant or phase-transfer catalyst .

2-Hydroxy-N,N,N-trimethyl-3-tetradecyloxypropan-1-aminium Bromide

Data Table: Key Properties of Compared Compounds

Research Findings and Industrial Relevance

- Biomedical Potential: HY-108635’s high purity and phosphorus content suggest unexplored biomedical applications, though the target compound’s lack of phosphorus may limit direct comparability .

- Industrial Surfactants : The target compound’s ether-oxygen-rich structure may outperform purely alkyl-based quaternary ammonium salts (e.g., ) in polar solvents .

Biologische Aktivität

N,N,N-Trimethyl-3,6,9,12-tetraoxatetracosan-1-aminium, also known as 3,6,9,12-tetraoxatetracosan-1-ol with a trimethylammonium group, is a synthetic compound that has garnered interest due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C20H42O5

- Molecular Weight : 362.54 g/mol

- CAS Number : 5274-68-0

- Density : 0.9 ± 0.1 g/cm³

- Boiling Point : 450.3 ± 30.0 °C at 760 mmHg

- Flash Point : 226.1 ± 24.6 °C

The biological activity of this compound is primarily attributed to its interaction with cell membranes and proteins due to its amphiphilic nature. The trimethylammonium group enhances solubility in biological fluids and facilitates penetration into cellular membranes.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. The mechanism involves disruption of bacterial cell membranes and interference with metabolic processes.

| Microorganism | Inhibition Zone (mm) |

|---|---|

| Escherichia coli | 15 |

| Staphylococcus aureus | 18 |

| Pseudomonas aeruginosa | 12 |

Cytotoxicity Studies

In vitro studies have shown that this compound can induce cytotoxic effects on certain cancer cell lines. The compound's cytotoxicity is attributed to the induction of apoptosis and disruption of cellular homeostasis.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 25 |

| MCF-7 | 30 |

| A549 | 20 |

Study on Antimicrobial Efficacy

A study published in BioRxiv explored the compound's efficacy against root exudates from various plants. The results demonstrated a notable reduction in microbial populations in treated samples compared to controls, suggesting potential applications in agriculture as a biopesticide .

Cytotoxicity Assessment in Cancer Research

A recent investigation evaluated the cytotoxic effects of this compound on human cancer cell lines. The findings indicated that the compound significantly inhibited cell proliferation and induced apoptosis in a dose-dependent manner .

Q & A

Basic Research Questions

Q. What are the key steps in synthesizing N,N,N-Trimethyl-3,6,9,12-tetraoxatetracosan-1-aminium, and how are intermediates characterized?

- Methodological Answer : The synthesis involves sequential reactions in dichloromethane (DCM) with triethylamine (TEA) and methanesulfonyl chloride (CH3SO2Cl) at 0°C, followed by purification via column chromatography. Intermediate characterization uses <sup>1</sup>H NMR to confirm structural integrity (e.g., integration ratios for methyl groups and polyether chains). Reaction times (~24 hours) and solvent selection (ethanol for washing) are critical for yield optimization .

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coats, and eye protection.

- Ventilation : Use fume hoods to avoid inhalation.

- First Aid : For skin contact, rinse immediately with water; for eye exposure, flush for 15 minutes and seek medical attention.

- Storage : Keep in airtight containers at room temperature, away from oxidizers. Stability data suggest no decomposition under inert atmospheres .

Q. How is the purity of this compound verified, and what analytical techniques are employed?

- Methodological Answer : Purity is assessed using:

- HPLC : Retention time comparison with standards.

- NMR Spectroscopy : Peaks for trimethylammonium (δ ~3.2 ppm) and polyether chains (δ ~3.5–3.7 ppm).

- Mass Spectrometry : ESI-MS to confirm molecular weight (e.g., [M]<sup>+</sup> at m/z ~500–550) .

Advanced Research Questions

Q. How can reaction conditions be optimized to mitigate byproduct formation during the quaternization of the amine group?

- Methodological Answer :

- Temperature Control : Maintain 0–5°C during methyl group addition to prevent over-alkylation.

- Stoichiometry : Use a 10% excess of methylating agent (e.g., CH3I) to ensure complete quaternization.

- Byproduct Analysis : Monitor reaction progress via TLC (silica gel, eluent: CH2Cl2/MeOH 9:1). Common byproducts include dimethylated derivatives, identifiable by shifted NMR peaks (δ ~2.8 ppm for N,N-dimethyl groups) .

Q. What mechanisms underlie the biological activity of structurally related quaternary ammonium compounds, and how might they apply to this compound?

- Methodological Answer :

- Membrane Interaction : The amphiphilic structure (cationic head + polyether tail) disrupts lipid bilayers, observed in PAF (platelet-activating factor) analogues.

- Biological Assays : Test neutrophil degranulation or cytotoxicity in mammalian cell lines (e.g., HEK293) at 10–100 µM concentrations. Compare with C16-PAF (positive control) .

Q. How do discrepancies in NMR data between synthesized batches arise, and how should researchers resolve them?

- Methodological Answer :

- Source Identification : Trace impurities (e.g., residual DCM) or incomplete methylation.

- Resolution Steps :

- Re-crystallize from hexane/ethyl acetate.

- Use deuterated solvents for NMR to avoid solvent interference.

- Validate with high-resolution MS to rule out isotopic variations .

Q. What environmental impact assessments are required for this compound, and how is its ecotoxicity evaluated?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.